molecular formula C14H31NO3 B14338782 Triethylene glycol, amino, N-octyl CAS No. 104246-24-4

Triethylene glycol, amino, N-octyl

Cat. No.: B14338782
CAS No.: 104246-24-4
M. Wt: 261.40 g/mol
InChI Key: XWQKDPZFMJPQGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylene glycol, amino, N-octyl can be synthesized through a series of chemical reactions involving the functionalization of triethylene glycol. The process typically involves the reaction of triethylene glycol with an amine and an octyl group under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .

Comparison with Similar Compounds

Uniqueness: Triethylene glycol, amino, N-octyl is unique due to its combination of triethylene glycol with an amino and octyl group. This structure imparts specific surfactant properties, making it suitable for applications that require both hydrophilic and hydrophobic interactions .

Properties

CAS No.

104246-24-4

Molecular Formula

C14H31NO3

Molecular Weight

261.40 g/mol

IUPAC Name

2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3

InChI Key

XWQKDPZFMJPQGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCOCCOCCO

Origin of Product

United States

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